![molecular formula C10H11BrClNO2 B5879982 2-(2-bromo-4-chlorophenoxy)-N,N-dimethylacetamide](/img/structure/B5879982.png)
2-(2-bromo-4-chlorophenoxy)-N,N-dimethylacetamide
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Description
Synthesis Analysis
Synthesis of compounds similar to 2-(2-bromo-4-chlorophenoxy)-N,N-dimethylacetamide involves multi-step processes, including halogenation, alkylation, and acylation reactions. A typical approach might involve the preparation of the chlorophenoxy precursor, followed by its reaction with dimethylacetamide under specific conditions. Techniques such as the Friedel-Crafts acylation could be applicable for introducing the acyl group to the aromatic ring (Jin, 2011).
Molecular Structure Analysis
Molecular structure analysis of related compounds often utilizes techniques like NMR spectroscopy, X-ray diffraction, and computational methods to determine the arrangement of atoms. For compounds with bromo and chloro substituents attached to an aromatic ring, studies reveal detailed insights into their electronic and spatial configuration, affecting their reactivity and interactions with other molecules (Martins et al., 1998).
Chemical Reactions and Properties
Chemical reactions involving halogenated phenoxy compounds and dimethylacetamide derivatives can include nucleophilic substitution, elimination, and addition reactions. The presence of halogens can make the aromatic ring more reactive towards nucleophilic attack, leading to a variety of potential reaction pathways. The specific functional groups in 2-(2-bromo-4-chlorophenoxy)-N,N-dimethylacetamide suggest it might undergo reactions typical for esters, amides, and halogenated aromatics (Power et al., 2015).
Physical Properties Analysis
The physical properties of organic compounds like 2-(2-bromo-4-chlorophenoxy)-N,N-dimethylacetamide can be predicted based on their molecular structure. Such compounds are likely to exhibit moderate to low solubility in water due to the presence of halogen atoms and the dimethylacetamide group, influencing their boiling point, melting point, and density. The exact values would require empirical determination or advanced computational predictions (Arjunan et al., 2012).
Safety and Hazards
properties
IUPAC Name |
2-(2-bromo-4-chlorophenoxy)-N,N-dimethylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrClNO2/c1-13(2)10(14)6-15-9-4-3-7(12)5-8(9)11/h3-5H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGJKFRRCDIPHOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)COC1=C(C=C(C=C1)Cl)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.55 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-bromo-4-chlorophenoxy)-N,N-dimethylacetamide |
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